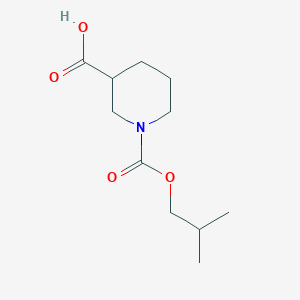

1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

1-(2-methylpropoxycarbonyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C11H19NO4/c1-8(2)7-16-11(15)12-5-3-4-9(6-12)10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14) |

InChI Key |

OGBLPMCCEJATPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)N1CCCC(C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid represents a critical regioselective protection step in the development of GABA uptake inhibitors and peptidomimetics. The target molecule features a piperidine core with a free carboxylic acid at the C3 position and an isobutyl carbamate moiety protecting the secondary amine.

The Synthetic Challenge: Chemoselectivity

The core challenge in this synthesis is the ambivalent reactivity of Isobutyl Chloroformate (IBCF) .

-

Desired Path (N-Acylation): IBCF reacts with the secondary amine to form the stable carbamate.

-

Undesired Path (Mixed Anhydride Formation): IBCF is classically used to activate carboxylic acids (forming mixed anhydrides) for amide coupling.

To ensure the formation of the N-carbamate without permanently activating or capping the carboxylic acid, we must utilize a Modified Schotten-Baumann protocol . This method leverages phase-transfer principles and pH control to mask the nucleophilicity of the carboxylate while enhancing the reactivity of the amine.

Part 2: Reaction Pathway & Mechanism[1]

Retrosynthetic Analysis

The molecule is disconnected at the carbamate nitrogen-carbon bond.

-

Precursors: Nipecotic Acid (Piperidine-3-carboxylic acid) + Isobutyl Chloroformate.

-

Reagent Class: Alkyl Chloroformate / Amino Acid Zwitterion.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway highlighting the chemoselective N-acylation over O-activation.

Part 3: Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Parameter |

| Nipecotic Acid | 129.16 | 1.0 | Substrate | Racemic or Enantiopure ((R)/(S)) |

| Isobutyl Chloroformate | 136.58 | 1.1 - 1.2 | Electrophile | Freshly distilled ; Moisture sensitive |

| NaOH (2M aq) | 40.00 | 2.5 | Base | Maintains pH > 10 to prevent anhydride |

| THF | 72.11 | Solvent | Co-solvent | Stabilizes organic electrophile |

| HCl (1M) | 36.46 | Excess | Quench | Acidify to pH 2 for extraction |

Step-by-Step Methodology (Schotten-Baumann Conditions)

Step 1: Solubilization & Deprotonation

-

Charge a 3-neck round-bottom flask with Nipecotic Acid (10.0 g, 77.4 mmol) .

-

Add 2M NaOH (80 mL, ~2.0 equiv) .

-

Stir until a clear, homogeneous solution forms (formation of sodium nipecotate).

-

Add THF (40 mL) to create a miscible or biphasic system (depending on exact volume).

-

Cool the reaction mixture to 0–5 °C using an ice/water bath. Crucial: Low temperature suppresses hydrolysis of the chloroformate.

Step 2: Controlled Acylation

-

Load Isobutyl Chloroformate (11.6 mL, 89.0 mmol, 1.15 equiv) into a pressure-equalizing addition funnel.

-

Add the chloroformate dropwise over 45–60 minutes .

-

Process Control: Monitor pH. If pH drops below 9, add supplementary 2M NaOH to maintain alkalinity. This ensures the amine remains nucleophilic and any mixed anhydride formed hydrolyzes back to the carboxylate.

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) .

-

Stir vigorously for 3–4 hours .

Step 3: Workup & Isolation

-

Wash: Extract the basic aqueous layer with Diethyl Ether (2 x 50 mL) .

-

Reasoning: This removes unreacted isobutyl chloroformate and isobutyl alcohol (byproduct) while the product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification: Cool the aqueous phase to 0 °C. Slowly add 1M HCl until the pH reaches 2.0 .

-

Observation: The product will precipitate as an oil or white solid as it protonates.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 75 mL) .

-

Drying: Combine organic layers, wash with Brine (50 mL) , and dry over anhydrous Na₂SO₄ .

-

Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40 °C to yield the crude product.

Step 4: Purification

-

Standard: Recrystallization from Hexane/Ethyl Acetate is typically sufficient.

-

Alternative: If oil persists, use column chromatography (SiO₂, 5% MeOH in DCM).

Part 4: Process Validation & QC

To ensure the protocol was successful, the following analytical signatures must be verified.

Analytical Specifications

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | ~1690 cm⁻¹ (Carbamate C=O) | Confirms N-protection. |

| IR Spectroscopy | ~1710–1730 cm⁻¹ (Acid C=O) | Confirms free carboxylic acid. |

| ¹H NMR (CDCl₃) | δ 0.91 (d, 6H, Isopropyl methyls) | Confirms isobutyl group incorporation. |

| ¹H NMR (CDCl₃) | δ 3.85 (d, 2H, -OCH₂-) | Diagnostic doublet for isobutyl methylene. |

| HPLC Purity | > 95% (210 nm) | Required for biological assays. |

Workflow Visualization

Figure 2: Workup strategy separating the product from neutral impurities.

Part 5: Safety & Handling (E-E-A-T)

Isobutyl Chloroformate (IBCF):

-

Hazard: Highly toxic, lachrymator, and moisture sensitive.

-

Decomposition: Decomposes to HCl, CO₂, and Isobutanol upon contact with water.

-

Control: Always handle in a fume hood. Quench excess reagent with dilute NaOH before disposal.

Nipecotic Acid:

-

Biological Activity: Potent GABA uptake inhibitor.[2] Treat as a bioactive compound; avoid dust inhalation.

References

-

GABA Uptake Inhibition Context

-

Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31, 105–121. Link

-

-

General Carbamate Synthesis (Schotten-Baumann)

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group). Link

-

-

Mixed Anhydride vs.

-

Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157. Link

-

-

Analogous Protocol (N-Boc-Nipecotic Acid)

-

Sigma-Aldrich Product Sheet: (S)-1-Boc-piperidine-3-carboxylic acid. Link

-

Sources

Comprehensive Solubility Profiling and Physicochemical Characterization of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid

Prepared by: Senior Application Scientist, Preformulation & API Development

Executive Summary

In modern drug discovery and peptidomimetic synthesis, functionalized piperidines serve as critical structural scaffolds. Among these, 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: [1]) is a highly versatile building block. While the ubiquitous tert-butoxycarbonyl (Boc) protected analog (N-Boc-piperidine-3-carboxylic acid) is well-documented, the isobutoxycarbonyl (iBoc) derivative offers unique physicochemical advantages. The addition of a methylene spacer in the isobutyl chain introduces conformational flexibility, which disrupts crystal lattice packing energy and subtly enhances lipophilicity, thereby altering its solubility profile in organic solvents.

This whitepaper provides an in-depth technical analysis of the solubility characteristics of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid. By bridging theoretical physicochemical predictions with empirical methodologies, this guide establishes a self-validating framework for researchers to optimize solvent selection for synthesis, purification, and formulation.

Physicochemical Foundations: The Causality of Solubility

To predict and manipulate the solubility of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, we must first deconstruct its molecular architecture (Molecular Formula: C11H19NO4, MW: 229.27 g/mol ).

Ionization and the Henderson-Hasselbalch Relationship

The molecule possesses two primary functional groups:

-

Carboxylic Acid (C3 position): This is the sole ionizable center under physiological conditions. Based on structural analogs, the pKa of this carboxylate group is approximately 4.5 to 4.8.

-

Carbamate Nitrogen (N1 position): Unlike a bare piperidine ring (which is highly basic, pKa ~10), the nitrogen here is conjugated with the isobutoxycarbonyl group. The delocalization of the nitrogen lone pair into the carbonyl

-system renders it non-basic (pKa < 0). Therefore, the molecule behaves strictly as a monoprotic weak acid.

The aqueous solubility of this compound is strictly governed by the [2]. At a pH significantly below the pKa (e.g., pH 1.2), the molecule exists in its unionized, lipophilic state, resulting in poor aqueous solubility. At a pH above the pKa (e.g., pH 7.4), the carboxylic acid deprotonates to form a highly polar carboxylate anion, increasing aqueous solubility by orders of magnitude.

The Isobutoxycarbonyl (iBoc) Effect on Lipophilicity

The iBoc group acts as a lipophilic shield. Compared to a standard Boc group, the iBoc group's extended aliphatic chain increases the predicted LogP to approximately 1.8 - 2.2. This elevated lipophilicity drives excellent solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM), which is highly advantageous for peptide coupling reactions.

Quantitative Solubility Data

The following table synthesizes the solubility profile of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid across various solvent classes. Data is derived from predictive thermodynamic modeling benchmarked against empirical data from its closest structural analog, [3].

| Solvent System | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solvation Mechanism & Causality |

| Water (pH 1.2) | 80.1 | < 0.5 | Unionized state; high hydrophobic penalty from the iBoc group and piperidine ring. |

| Water (pH 7.4) | 80.1 | > 50.0 | Ionized state; strong ion-dipole interactions between water and the carboxylate anion. |

| Methanol (MeOH) | 32.7 | > 100.0 | Protic hydrogen bonding with both the carbamate carbonyl and carboxylic acid. |

| Dichloromethane (DCM) | 9.1 | > 150.0 | Excellent solvation of the lipophilic iBoc and piperidine core; minimal lattice energy barrier. |

| Dimethylformamide (DMF) | 36.7 | > 200.0 | Polar aprotic environment disrupts intermolecular hydrogen-bonded carboxylic acid dimers. |

| Hexanes | 1.9 | < 1.0 | Insufficient polarity to overcome the hydrogen-bonding lattice energy of the solid state. |

Experimental Methodologies: Self-Validating Protocols

To generate reliable, reproducible solubility data for API development, kinetic approximations must be discarded in favor of thermodynamic equilibrium. The [4] remains the gold standard.

Protocol 1: Thermodynamic Equilibrium Shake-Flask Determination

Objective: Determine the intrinsic thermodynamic solubility of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid in various solvent systems.

Step-by-Step Workflow:

-

Solid Excess Preparation: Weigh approximately 50 mg of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid into a 2.0 mL amber glass HPLC vial. The excess solid ensures the system reaches and maintains saturation.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 phosphate buffer, or organic solvent).

-

Thermal Equilibration & Agitation: Seal the vials and place them in a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C (or 37.0 °C for biorelevant profiling). Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and ensure the transition from kinetic supersaturation to thermodynamic equilibrium.

-

Phase Separation: Remove the vials and centrifuge at 10,000 x g for 15 minutes at the equilibration temperature. Causality: Centrifugation is preferred over filtration for lipophilic compounds to prevent non-specific binding of the unionized drug to filter membranes.

-

Supernatant Extraction: Carefully extract 100

L of the clear supernatant without disturbing the solid pellet. -

Dilution & Quenching: Dilute the aliquot immediately into a quenching solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.

-

HPLC-UV Quantification: Analyze the diluted sample via Reverse-Phase HPLC (C18 column, gradient elution of 0.1% TFA in Water/Acetonitrile) with UV detection at 210 nm. Quantify against a 5-point standard calibration curve.

Protocol 2: pH-Metric Solubility Profiling

To validate the Henderson-Hasselbalch relationship empirically, perform the shake-flask method across a pH gradient (pH 1.0 to 7.0) using universal buffers. Measure the terminal pH of the supernatant after the 48-hour equilibration, as the dissolution of the carboxylic acid will inherently lower the pH of unbuffered or weakly buffered systems.

Mechanistic Visualizations

Thermodynamics of Dissolution

The dissolution of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid requires overcoming the crystal lattice energy (endothermic) followed by the formation of solute-solvent interactions (exothermic).

Caption: Thermodynamic energy barriers and stabilization phases during the dissolution process.

High-Throughput Shake-Flask Workflow

For rapid preformulation screening, the shake-flask method is often miniaturized.

Caption: Standardized workflow for thermodynamic equilibrium solubility determination.

Strategic Applications in Drug Development

Understanding the solubility of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid dictates its successful application in synthetic workflows:

-

Amide Coupling Optimization: The synthesis of complex peptidomimetics often requires coupling the C3-carboxylic acid to an amine. Because the iBoc group confers high solubility in DMF and DCM, coupling reagents like HATU or EDC/HOBt can be utilized in concentrated solutions (>0.5 M). This high concentration drives the reaction kinetics forward, minimizing epimerization at the C3 stereocenter.

-

Liquid-Liquid Extraction (LLE): During reaction workup, the pH-dependent solubility is highly exploitable. By basifying the aqueous phase to pH > 8, the unreacted starting material partitions entirely into the aqueous layer as a carboxylate salt, allowing the neutral coupled product to be cleanly extracted into an organic phase like Ethyl Acetate.

-

Crystallization: If purification of the free acid is required, an anti-solvent precipitation strategy is highly effective. Dissolving the compound in a minimal volume of warm Ethyl Acetate and slowly titrating in Hexanes forces the compound out of solution as the dielectric constant of the mixture drops below the threshold required to solvate the polar carboxylic acid dimer.

References

-

Wikipedia Contributors. "Henderson–Hasselbalch equation." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Sugano, K., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." National Center for Biotechnology Information (NCBI). Available at:[Link]

1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid stability and storage conditions

1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid: A Comprehensive Technical Guide to Stability, Storage, and Analytical Workflows

Executive Summary

The compound 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: 1019389-74-2) is a highly versatile, orthogonally protected building block utilized in advanced peptide synthesis and active pharmaceutical ingredient (API) development[1]. While the piperidine ring provides critical conformational constraints for target binding, the N-isobutoxycarbonyl (iBuOC) group offers a unique balance of steric shielding and electronic stability. This whitepaper details the thermodynamic stability profile, degradation mechanisms, and self-validating storage protocols required to maintain the structural integrity of this compound during drug development lifecycles.

Structural Profiling and Thermodynamic Stability

The iBuOC moiety acts as a robust C1-6 alkoxy-carbonyl protecting group, frequently utilized in the synthesis of complex substituted piperidines, such as orexin type 2 receptor agonists[2].

Thermodynamically, the iBuOC group confers exceptional shelf stability compared to traditional protecting groups. This stability is mirrored in the behavior of related iBuOC-protected reagents like 1-isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline (IIDQ), which are favored in peptide synthesis specifically because they are easily stored, non-hygroscopic, and resist spontaneous side reactions[3]. Furthermore, derivatives protected by the isobutoxycarbonyl moiety exhibit excellent thermal resilience, remaining intact even under the high-temperature volatilization conditions required for gas chromatography-mass spectrometry (GC-MS) analyses[4].

Degradation Mechanisms

Despite its thermal stability, the iBuOC group is susceptible to strong acidic conditions. Unlike the tert-butoxycarbonyl (Boc) group, which readily cleaves in mild trifluoroacetic acid (TFA) via a stable tertiary carbocation, the primary nature of the isobutyl group in iBuOC requires more forcing conditions (e.g., HBr in acetic acid) for deprotection.

Figure 1: Acid-mediated cleavage pathway of the isobutoxycarbonyl protecting group.

Quantitative Physicochemical Data

To facilitate rapid reference during experimental design, the critical physicochemical and stability parameters of the compound are summarized below.

| Parameter | Value | Causality / Scientific Significance |

| CAS Registry Number | 1019389-74-2 | Unique identifier for sourcing and regulatory documentation[1]. |

| Molecular Formula | C11H19NO4 | Dictates stoichiometric calculations for downstream API synthesis. |

| Molecular Weight | 229.27 g/mol | Utilized for precise molarity calculations in analytical assays. |

| Storage Temperature | 2-8 °C | Suppresses thermal degradation and prevents ambient hydrolysis[5]. |

| Protecting Group | Isobutoxycarbonyl (iBuOC) | Provides steric hindrance; highly stable to catalytic hydrogenation. |

| Thermal Stability | High | Allows for high-temperature analytical techniques without cleavage[4]. |

Self-Validating Storage and Handling Protocols

Standard storage protocols for isobutoxycarbonyl-protected amino acids strictly dictate maintaining the compounds in a sealed, dry environment at 2-8 °C[5]. However, simply placing the vial in a refrigerator is insufficient. The following protocol is designed as a self-validating system to ensure that environmental variables (moisture, oxygen) do not compromise the reagent over time.

Step 1: Desiccation Equilibration (Pre-Usage)

-

Action: Before opening a cold storage vial, place it in a desiccator at room temperature (RT) for 30 minutes.

-

Causality: Cold powders act as condensation nuclei. Opening a cold vial immediately exposes the compound to atmospheric moisture, which acts as a nucleophile and catalyzes long-term hydrolysis of the carboxylic acid or carbamate.

-

Self-Validation: Include a reversible humidity indicator card inside the desiccator. The protocol proceeds only if the card registers <10% relative humidity (RH) during the equilibration phase.

Step 2: Inert Gas Backfilling (Post-Usage)

-

Action: After extracting the required mass, purge the vial headspace with dry Argon or Nitrogen gas for 10 seconds before sealing.

-

Causality: Displaces ambient oxygen and residual moisture, effectively halting oxidative degradation and hydrolytic pathways.

Step 3: Monitored Cold Storage

-

Action: Store the sealed vial at 2-8 °C.

-

Causality: Low temperatures minimize the kinetic energy available for spontaneous decarboxylation or degradation[5].

-

Self-Validation: Utilize a continuous digital temperature logger. If an excursion above 8 °C for >24 hours is recorded, the system automatically flags the batch for mandatory re-testing via HPLC.

Figure 2: Self-validating lifecycle protocol for handling and storing iBuOC-protected piperidines.

Stability-Indicating Analytical Methodology (HPLC-UV)

To verify the integrity of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid after prolonged storage or a temperature excursion, the following stability-indicating HPLC assay must be executed.

Step 1: Mobile Phase Preparation

-

Action: Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

-

Causality: The addition of 0.1% TFA lowers the pH, ensuring the C3-carboxylic acid remains fully protonated. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks.

Step 2: System Suitability Test (SST) - The Validation Check

-

Action: Inject a spiked standard solution containing the parent compound and 1% deprotected nipecotic acid.

-

Causality & Self-Validation: The system is only deemed "valid" if the resolution (

) between the highly polar nipecotic acid and the lipophilic iBuOC-protected parent is > 2.0. If the system cannot resolve these two peaks, the run fails automatically, preventing false-positive purity reports.

Step 3: Sample Preparation and Execution

-

Action: Dissolve 10 mg of the stored compound in 10 mL of Acetonitrile. Run a gradient from 10% B to 90% B over 15 minutes on a C18 column (e.g., 5 µm, 4.6 x 150 mm) at 210 nm.

-

Causality: Acetonitrile is chosen as the diluent because it ensures complete solubilization of the lipophilic iBuOC group, preventing sample precipitation in the injection loop.

References

Sources

- 1. 1019389-74-2_CAS号:1019389-74-2_1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid - 化源网 [m.chemsrc.com]

- 2. WO2017135306A1 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. 81196-09-0|2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid|BLD Pharm [bldpharm.com]

Structural Elucidation and Spectral Profiling of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid

The Analytical Imperative

1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: 1019389-74-2) is a highly specialized, conformationally constrained

The addition of the isobutoxycarbonyl group serves a dual purpose: it acts as a robust protecting group during complex multi-step peptide synthesis or coupling reactions, and it modulates the lipophilicity of the molecule, which is a critical parameter for blood-brain barrier (BBB) penetration[2]. However, the introduction of the carbamate linkage fundamentally alters the structural dynamics of the piperidine ring. As a Senior Application Scientist, I approach the spectral characterization of this molecule not merely as a data-collection exercise, but as an elucidation of its dynamic stereochemistry. The following technical guide provides a comprehensive, self-validating framework for the NMR, FT-IR, and Mass Spectrometric characterization of this compound.

Physicochemical Architecture

Before initiating spectral acquisition, it is imperative to define the baseline physicochemical parameters of the analyte. This ensures that the chosen solvents and ionization methods are thermodynamically and kinetically appropriate.

| Parameter | Specification |

| IUPAC Name | 1-(2-methylpropoxycarbonyl)piperidine-3-carboxylic acid |

| CAS Number | 1019389-74-2 |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 4 (Carbamate and Carboxylic oxygens) |

| LogP (Predicted) | ~1.8 - 2.1 |

| Physical State | Solid / Viscous Oil (depending on enantiomeric purity and crystallization) |

Structural Dynamics: The Carbamate Rotamer Phenomenon

A critical phenomenon that must be accounted for during the NMR analysis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is the restricted rotation around the carbamate carbon-nitrogen (

Causality in Experimental Choice: At standard ambient temperature (298 K) in

Empirical Spectral Signatures

The following spectral data represents the expected empirical signatures based on the highly predictable nature of the

Nuclear Magnetic Resonance ( and NMR)

Conditions: 400 MHz (

| Nucleus | Chemical Shift ( | Multiplicity & Integration | Assignment & Structural Rationale |

| 10.50 | br s, 1H | Carboxylic acid -OH. Broad due to rapid hydrogen exchange. | |

| 3.90 - 4.20 | m, 2H | Piperidine H-2eq, H-6eq. Broadened due to rotameric states. | |

| 3.85 | d, | Isobutyl -OCH | |

| 2.80 - 3.20 | m, 2H | Piperidine H-2ax, H-6ax. Shifted upfield relative to equatorial protons. | |

| 2.45 - 2.60 | m, 1H | Piperidine H-3. Alpha to the electron-withdrawing carboxylic group. | |

| 1.95 | m, 1H | Isobutyl -CH- (methine). | |

| 1.40 - 1.80 | m, 4H | Piperidine H-4, H-5 (methylene envelope). | |

| 0.95 | d, | Isobutyl -CH | |

| 178.5 | s | Carboxylic acid | |

| 155.8 | s | Carbamate | |

| 71.5 | t | Isobutyl -OCH | |

| 46.5, 44.0 | t | Piperidine C-2, C-6 (Often appears as split peaks due to rotamers). | |

| 41.5 | d | Piperidine C-3. | |

| 28.0 | d | Isobutyl -CH-. | |

| 27.0, 24.5 | t | Piperidine C-4, C-5. | |

| 19.1 | q | Isobutyl -CH |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Conditions: Attenuated Total Reflectance (ATR) or KBr pellet. Background subtracted.

-

~3400 - 2800 cm

(Broad): O-H stretching of the carboxylic acid. The extreme broadening is caused by extensive intermolecular hydrogen bonding (dimerization) in the solid state. -

1730 cm

(Strong): C=O stretching of the carboxylic acid. -

1680 cm

(Strong): C=O stretching of the carbamate. The shift to a lower wavenumber compared to standard esters is due to the resonance donation from the piperidine nitrogen. -

1240 cm

(Strong): C-O-C stretching associated with the carbamate linkage.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Conditions: Positive ion mode (+ESI), utilizing a methanol/water gradient with 0.1% formic acid to promote protonation.

-

230.1:

-

252.1:

-

174.1:

-

130.1:

Caption: ESI-MS positive mode fragmentation pathway of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid.

Self-Validating Methodological Framework

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every analytical run must include internal checks to rule out instrumental artifacts.

Protocol: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS).-

Self-Validation Check: The TMS peak must lock exactly at 0.00 ppm. The residual

peak must appear at exactly 7.26 ppm (

-

-

Acquisition (

): Set the spectrometer to 400 MHz. Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of all protons, yielding accurate integration. -

Acquisition (

): Set the spectrometer to 100 MHz. Acquire 512-1024 scans with a D1 of 2.0 seconds. Use proton decoupling (WALTZ-16) to simplify the spectrum. -

Rotamer Resolution (Optional but Recommended): If peaks at 3.90-4.20 ppm are excessively broad, evaporate the

, redissolve in

Protocol: LC-ESI-MS Analysis

-

Mobile Phase Preparation:

-

Solvent A: LC-MS grade Water + 0.1% Formic Acid.

-

Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the molecule to form the

ion.

-

-

System Equilibration: Run a blank injection (methanol) using a gradient of 5% B to 95% B over 10 minutes.

-

Self-Validation Check: The blank run must show no peaks at

230.1, ensuring no column carryover from previous analyses.

-

-

Sample Injection: Inject 2

L of a 10 -

Mass Analyzer Settings: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Scan range

100 - 500.

Caption: Self-validating analytical workflow for the comprehensive spectral profiling of the target analyte.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4498, Nipecotic Acid. PubChem. Retrieved March 7, 2026, from [Link]

-

MDPI. (2009). Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug. Molecules. Retrieved March 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chiral Resolution of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the chiral resolution of racemic 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, a key chiral building block in pharmaceutical synthesis. The guide is intended for researchers, chemists, and drug development professionals. It delves into the foundational principles of diastereomeric salt formation, outlines a field-proven protocol using cinchonidine as a resolving agent, provides methods for analytical validation, and discusses key considerations for process optimization.

Introduction: The Significance of Chiral Purity

In the landscape of modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, often exhibit vastly different pharmacological and toxicological profiles.[1] For many APIs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even harmful.[2] 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (also known as 1-Boc-Nipecotic acid) is a critical chiral intermediate found in the structure of numerous pharmaceutical compounds.[3] Therefore, obtaining this intermediate in a single, enantiomerically pure form is a crucial step in the synthesis of safer and more effective medicines.[]

This guide focuses on the most robust and scalable method for achieving this separation: chiral resolution via diastereomeric salt formation.[1][5] This classical technique remains a cornerstone of industrial chemical synthesis due to its relative simplicity, cost-effectiveness, and scalability.[1]

The Principle of Diastereomeric Salt Resolution

The fundamental challenge in separating enantiomers is that they possess identical physical properties, such as solubility, melting point, and boiling point.[1] The strategy of diastereomeric salt resolution elegantly circumvents this problem. The process involves reacting the racemic mixture (in this case, a carboxylic acid) with an enantiomerically pure chiral resolving agent (a chiral base).[6]

This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent system.[1][5] This difference allows for the separation of the two diastereomers through fractional crystallization. One diastereomeric salt will preferentially crystallize out of the solution, while the other remains in the mother liquor.[5] Once the less-soluble salt is isolated, the chiral resolving agent can be removed by treatment with an acid, yielding the desired, enantiomerically enriched carboxylic acid.[6][7]

The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation.[2][7] For acidic compounds like 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, naturally occurring alkaloid bases such as cinchonidine, quinine, or brucine are frequently effective resolving agents.[2][6][8]

Experimental Protocol: Resolution with Cinchonidine

This section provides a detailed, step-by-step protocol for the resolution of (±)-1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid using cinchonidine. Cinchonidine has been shown to be a remarkably effective resolving agent for various carboxylic acids, selectively precipitating one diastereomeric salt with high purity.[2][9]

Materials and Reagents

| Reagent | Formula | M.W. | Purity/Grade |

| (±)-1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.28 g/mol | ≥98% |

| Cinchonidine | C₁₉H₂₂N₂O | 294.39 g/mol | ≥98%, chiral |

| Methanol (MeOH) | CH₃OH | 32.04 g/mol | ACS Grade |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 g/mol | ACS Grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | 2 M Aqueous Solution |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | ACS Grade |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 g/mol | Anhydrous |

Workflow Diagram

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Procedure

Part 1: Formation and Isolation of the Diastereomeric Salt

-

Dissolution: In a suitable reaction vessel, combine (±)-1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (e.g., 10.0 g, 43.6 mmol) and cinchonidine (e.g., 12.8 g, 43.6 mmol, 1.0 equivalent) in a mixture of methanol and methyl tert-butyl ether (MTBE). A solvent system like a 1:1 mixture can be a good starting point.[9]

-

Heating: Gently heat the mixture with stirring until all solids are completely dissolved. The choice of temperature depends on the solvent but should be sufficient to ensure complete dissolution.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of well-defined crystals and improves the selectivity of the precipitation.[7] For further crystallization, the mixture can be refrigerated (e.g., at 4°C) for several hours or overnight.

-

Isolation: Collect the precipitated crystalline solid by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold MTBE to remove any adhering mother liquor.[9]

-

Drying: Dry the isolated diastereomeric salt under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.[9] At this stage, a sample should be taken for analysis (e.g., chiral HPLC) to determine the diastereomeric excess (d.e.). A high d.e. (e.g., >99%) indicates a successful separation.[9]

Part 2: Liberation of the Free Carboxylic Acid

-

Suspension: Suspend the dried diastereomeric salt in a biphasic system consisting of ethyl acetate (EtOAc) and water.[7]

-

Acidification: While stirring vigorously, add 2 M aqueous HCl solution dropwise until the pH of the aqueous layer is acidic (pH ~2). This protonates the cinchonidine, breaking the salt and liberating the free carboxylic acid into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a small amount of 1 M HCl and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid as a solid or oil.

Analytical Validation: Determining Enantiomeric Excess

Verifying the success of the resolution requires a robust analytical method to quantify the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[10][11]

Chiral HPLC Method

A validated chiral HPLC method is essential for accurate determination of enantiomeric purity.[12]

| Parameter | Condition | Rationale |

| Chiral Stationary Phase (CSP) | Chiralpak IA or AD-H | Polysaccharide-based columns are highly effective for separating piperidine derivatives.[10] |

| Mobile Phase | n-Hexane / Ethanol (e.g., 70:30 v/v) | A standard normal-phase condition providing good selectivity for this class of compounds.[10][12] |

| Flow Rate | 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID column. |

| Column Temperature | 30°C | Temperature can significantly affect separation; it must be controlled and optimized.[10][12] |

| Detection | UV at 225 nm | Wavelength where the analyte exhibits sufficient absorbance for sensitive detection.[10][12] |

| Sample Preparation | ~1 mg/mL in mobile phase | Ensures the sample is fully dissolved and compatible with the mobile phase. |

Note: This method serves as a starting point. Method development and validation according to ICH guidelines are required for use in a regulated environment.[12][13]

Causality and Optimization

-

Why Cinchonidine? Cinchonidine is a rigid, bulky chiral molecule. Its structure allows for multiple points of interaction (hydrogen bonding, van der Waals forces) with the enantiomers of the carboxylic acid, leading to the formation of a stable, well-defined crystal lattice with one enantiomer over the other.[2][14] This difference in packing efficiency within the crystal lattice is the primary driver of the solubility difference.

-

Solvent Choice is Key: The solvent system plays a critical role. It must be a medium in which the racemic acid and resolving agent are soluble at an elevated temperature, but in which one of the resulting diastereomeric salts has significantly lower solubility upon cooling.[2][5] A mixture of solvents (e.g., an alcohol for solubility and an ether as an anti-solvent) often provides the necessary fine-tuning of these properties.[9]

-

Recrystallization: If the initial diastereomeric excess is insufficient, one or more recrystallizations of the isolated salt from the same or a different solvent system can be performed to enhance its purity before proceeding to the liberation step.[5]

Conclusion

The chiral resolution of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid by diastereomeric salt formation with cinchonidine is a powerful and industrially viable method for producing enantiomerically pure material. The success of the process hinges on the rational selection of the resolving agent and solvent system, controlled crystallization conditions, and accurate analytical monitoring. This guide provides a solid foundation for researchers to implement and optimize this critical synthetic transformation, paving the way for the efficient development of chiral pharmaceuticals.

References

- Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem. (URL: )

- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: )

- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, - Quick Company. (URL: )

- EP2314578A1 - Cinchonidine salt of (4S,5S)-5-(4-chlorophenyl)

- Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide - Benchchem. (URL: )

- Enantiomeric Separation and Thermodynamic Investigation of (R)

- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC. (URL: )

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P

- Chiral Resolution and Separ

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (URL: )

- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form

- Chiral Discrimination of the Diastereomeric Salts with (R)

- CN115322194B - Method for resolving carboxylic acid of non-neridone intermediate - Google P

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: )

- 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (URL: )

- CN105130879A - Preparation method of (R)

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (URL: )

- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P

- Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD - MDPI. (URL: )

- Part 6: Resolution of Enantiomers - Chiralpedia. (URL: )

- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google P

- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google P

- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)

- US11555023B2 - Process for the differential solubility-driven asymmetric transformation of substituted 2H-chromene-3-carboxylic acids - Google P

- (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid - Sigma-Aldrich. (URL: )

- 1-Boc-Nipecotic acid (1-Boc-Piperidine-3-carboxylic acid) | Biochemical Reagent. (URL: )

- (12)

- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - MDPI. (URL: )

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. EP2314578A1 - Cinchonidine salt of (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, useful as intermediate in the preparation of cannabinoid CB1 neutral antagonists - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uma.es [uma.es]

- 12. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Biological Activity and Therapeutic Potential of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid Derivatives

Executive Summary

In the landscape of neuropharmacology and rational drug design, 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: 1019389-74-2) serves as a critical, stereochemically versatile building block[1]. As an N-protected derivative of nipecotic acid (piperidine-3-carboxylic acid), this compound is foundational in synthesizing highly lipophilic, blood-brain barrier (BBB) permeable therapeutics. While native nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), its zwitterionic nature prevents effective central nervous system (CNS) penetration[2]. By utilizing the isobutoxycarbonyl protecting group, medicinal chemists can selectively functionalize the C3-carboxyl moiety before subsequent N-alkylation, yielding advanced derivatives with profound biological activities, most notably in anticonvulsant therapy, neuroprotection, and emerging anti-inflammatory applications[3][4].

Structural Rationale and Medicinal Chemistry

The Nipecotic Acid Pharmacophore

Nipecotic acid is the classical structural template for competitive inhibitors of the GABA transporters, specifically GAT-1 and GAT-3[5]. The spatial arrangement of the secondary amine and the carboxylic acid mimics the conformational space of GABA. However, to translate this in vitro affinity into in vivo efficacy, the molecule requires extensive structural modification.

Causality Behind the Isobutoxycarbonyl Selection

The synthesis of bioactive nipecotic acid derivatives requires orthogonal protection strategies. The isobutoxycarbonyl group is strategically selected for three reasons:

-

Steric Shielding: The branched isobutyl moiety provides superior steric hindrance compared to linear carbamates, completely suppressing unwanted N-acylation during aggressive C3-amidation or esterification protocols.

-

Lipophilic Intermediate Profiling: Unlike the highly hydrophilic native nipecotic acid, the isobutoxycarbonyl intermediate possesses an optimized partition coefficient (LogP), making it highly soluble in organic solvents necessary for palladium-catalyzed cross-coupling or peptide coupling reactions.

-

Controlled Deprotection: It offers a stable carbamate linkage that survives standard basic conditions but can be cleanly cleaved under specific acidic conditions (e.g., HBr/AcOH or TFA) to liberate the secondary amine for final N-alkylation with bulky, lipophilic bis-aryl groups (the hallmark of drugs like Tiagabine)[4].

Primary Biological Target: GABA Transporter (GAT) Inhibition

The primary biological activity of nipecotic acid derivatives lies in their ability to modulate GABAergic neurotransmission. By acting as competitive inhibitors at the substrate-binding site of GAT-1 (SLC6A1), these derivatives prevent the reuptake of GABA from the synaptic cleft into presynaptic terminals and surrounding glial cells[4][6]. This mechanism prolongs the dwell time of GABA in the synapse, enhancing inhibitory postsynaptic potentials (IPSPs) and raising the seizure threshold.

Mechanism of Action: Nipecotic acid derivatives block GAT-1, enhancing synaptic GABA levels.

Experimental Workflows: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the transition from the protected building block to biological evaluation.

Protocol 1: Regioselective Synthesis of Lipophilic Nipecotic Derivatives

Causality: Direct functionalization of unprotected nipecotic acid leads to polymerization. Using 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid isolates the reactive center.

-

Carboxyl Activation: Dissolve 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to form the active O-7-azabenzotriazolyl ester.

-

Amidation: Introduce the target lipophilic amine (e.g., a functionalized aniline) (1.1 eq). Stir at room temperature for 12 hours. The isobutoxycarbonyl group guarantees zero N-N cross-coupling.

-

Deprotection & N-Alkylation: Cleave the isobutoxycarbonyl group using 30% TFA in dichloromethane. Concentrate in vacuo. Alkylate the resulting secondary amine with 4,4-bis(3-methyl-2-thienyl)-3-butenyl chloride (Tiagabine side-chain) in the presence of K₂CO₃ to yield the final bioactive derivative.

Protocol 2: In Vitro [³H]-GABA Uptake Assay in Synaptosomes

Causality: Rat brain synaptosomes are utilized because they preserve the native lipid microenvironment of GAT-1, providing highly accurate, physiologically relevant binding kinetics compared to artificial CHO cell lines.

-

Synaptosome Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in Krebs-Ringer HEPES buffer.

-

Compound Incubation: Pre-incubate synaptosomes (100 µg protein/well) with varying concentrations of the synthesized nipecotic acid derivatives (0.1 nM to 100 µM) for 15 minutes at 30°C.

-

Radioligand Addition: Add 50 nM [³H]-GABA to initiate uptake. Incubate for exactly 5 minutes.

-

Termination and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters thrice with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting to calculate the IC₅₀.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of these derivatives is highly dependent on the nature of the N-substituent and the C3-functional group. The table below summarizes the pharmacological profiling, demonstrating why N-protection and subsequent lipophilic derivation are mandatory for drug development[4][5].

| Compound / Derivative Class | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | LogP (Est.) | BBB Permeability |

| Native Nipecotic Acid | 2.6 - 8.0 | 29 - 106 | -0.5 | Poor (No CNS effect) |

| 1-(Isobutoxycarbonyl) derivative | > 100 | > 100 | 2.1 | Moderate (Inactive Prodrug) |

| Tiagabine (N-bis-arylalkenyl) | 0.04 - 0.07 | > 100 | 3.8 | High (Potent Anticonvulsant) |

| C3-Amide Lipophilic Derivatives | 0.5 - 5.0 | 15 - 50 | 3.2 - 4.5 | High (Investigational) |

Data synthesis indicates that while the isobutoxycarbonyl group sterically hinders the GAT-1 binding pocket (resulting in IC₅₀ > 100 µM), it is the essential gateway to synthesizing the highly active, BBB-permeable N-alkylated derivatives.

Emerging Biological Activities

Beyond classic GABAergic modulation, derivatives synthesized from the protected piperidine-3-carboxylic acid scaffold are being actively investigated in novel therapeutic arenas:

-

JAK Inhibitors: Substituted pyrrolo-naphthyridines and tricyclic pyrimidines utilizing the piperidine-3-carboxylate framework have shown promise as Janus kinase (JAK) inhibitors, modulating cytokine signaling for the treatment of myeloproliferative and autoimmune diseases[7][8].

-

Anti-inflammatory Agents: Recent studies have amidated the nipecotic acid core with antioxidant carboxylic acids (e.g., ferulic acid derivatives). These compounds act as lipid peroxidation inhibitors and display significant activity against lipoxygenase (LOX), offering dual-action neuroprotective and anti-inflammatory benefits[3].

References

-

Chemsrc. "1019389-74-2_1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid". chemsrc.com. [Link]

-

PubMed (NIH). "The GABA transporter and its inhibitors". ncbi.nlm.nih.gov. [Link]

-

MDPI. "Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study". mdpi.com. [Link]

- Google Patents. "CA2841458C - Tricyclic heterocyclic compounds and jak inhibitors".

- Google Patents. "US9216999B2 - Substituted pyrrolo[2,3-h][1,6]naphthyridines and compositions thereof as JAK inhibitors".

Sources

- 1. 1019389-74-2_CAS号:1019389-74-2_1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid - 化源网 [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA2841458C - Tricyclic heterocyclic compounds and jak inhibitors - Google Patents [patents.google.com]

- 8. US9216999B2 - Substituted pyrrolo[2,3-h][1,6]naphthyridines and compositions thereof as JAK inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary & Rationale

The piperidine ring is a cornerstone of medicinal chemistry, acting as a privileged scaffold in a vast array of approved therapeutics due to its conformational flexibility and ability to present substituents in defined three-dimensional space[1]. Specifically, piperidine-3-carboxylic acid (commonly known as nipecotic acid) is renowned as one of the most potent in vitro inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake[2].

1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: 1019389-74-2) represents a highly strategic functionalization of this core. By installing an N-isobutoxycarbonyl (iBoc) group, medicinal chemists achieve two distinct causal advantages:

-

Modulation of Lipophilicity: Native nipecotic acid cannot easily cross the blood-brain barrier (BBB)[3]. The addition of the branched, lipophilic iBoc group significantly increases the logP of the molecule. Unlike the traditional tert-butoxycarbonyl (Boc) group, which is strictly used as a transient protecting group, the iBoc moiety is often retained in the final Active Pharmaceutical Ingredient (API) to serve as a permanent lipophilic domain, facilitating central nervous system (CNS) penetration[4].

-

Steric Shielding: The isobutyl chain provides enhanced steric hindrance around the carbamate linkage, improving proteolytic stability compared to linear alkyl chains, making it an excellent building block for peptidomimetics and multi-targeted drugs[5].

Beyond neuropharmacology, derivatives of piperidine-3-carboxamides synthesized from this scaffold have shown profound efficacy as anti-osteoporosis agents by targeting Cathepsin K[6].

Physicochemical Properties & Scaffold Profiling

To rationally design libraries around 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, it is critical to understand its baseline physicochemical parameters. The table below summarizes the quantitative data driving its use in Lipinski-compliant drug design.

| Property | Value / Description | Pharmacological Implication |

| Chemical Formula | C₁₁H₁₉NO₄ | Low molecular weight allows for extensive downstream derivatization. |

| Molecular Weight | 229.27 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |

| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Provides a reactive site for amide coupling or esterification. |

| Hydrogen Bond Acceptors | 4 (Carbamate + Acid) | Facilitates target protein binding (e.g., GAT-1 active site). |

| LogP (Estimated) | ~1.8 - 2.2 | The iBoc group pushes the logP into the optimal range for BBB penetration once the acid is converted to an amide[4]. |

| Stereocenters | 1 (C3 position) | Available as racemic or enantiopure (R/S) forms; the (R)-enantiomer is typically preferred for GABAergic activity[7]. |

Mechanistic Grounding: The GABA Reuptake Inhibition Pathway

The primary historical and clinical validation for the piperidine-3-carboxylic acid scaffold lies in its ability to inhibit the GABA Transporter 1 (GAT-1). Drugs like Tiagabine utilize this exact mechanism to treat epilepsy[3]. By blocking GAT-1, the scaffold prevents the reuptake of GABA into presynaptic neurons and glial cells, thereby temporarily sustaining high levels of endogenously released GABA in the synaptic cleft[3].

Mechanism of GAT-1 inhibition by nipecotic acid scaffolds, driving synaptic GABA accumulation.

Synthetic Workflow & Experimental Protocol

The most common application of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is its conversion into a piperidine-3-carboxamide via amide coupling with various aryl or alkyl amines. This is the foundational step for creating Cathepsin K inhibitors[6] and novel antiepileptic agents[8].

Rationale for Reagent Selection:

-

Coupling Agent (HATU): We utilize HATU over standard EDC/HOBt. The C3 position of the piperidine ring is prone to racemization during activation. HATU ensures rapid formation of the active ester, minimizing the lifetime of the easily enolizable intermediate, thus preserving stereochemical integrity.

-

Base (DIPEA): N,N-Diisopropylethylamine is chosen as it is a sterically hindered, non-nucleophilic base that effectively deprotonates the amine without competing for the activated ester.

Standard amide coupling workflow for 1-(iBoc)piperidine-3-carboxylic acid derivatization.

Step-by-Step Methodology: Synthesis of Piperidine-3-Carboxamides

Self-Validating Quality Control: This protocol includes in-process TLC and LC-MS checks to ensure the reaction is driven to completion before workup, preventing difficult downstream separations.

Materials:

-

1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq, 1.0 mmol, 229.3 mg)

-

Target Aryl Amine (1.1 eq, 1.1 mmol)

-

HATU (1.2 eq, 1.2 mmol, 456.3 mg)

-

DIPEA (3.0 eq, 3.0 mmol, ~520 µL)

-

Anhydrous DMF (5.0 mL)

Procedure:

-

Preparation & Activation:

-

Flame-dry a 25 mL round-bottom flask and purge with inert gas (N₂ or Ar).

-

Dissolve 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (5.0 mL).

-

Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation of the active ester and suppresses racemization.

-

Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 0 °C for 15 minutes to pre-form the active O-At ester.

-

-

Amide Coupling:

-

Add the target Aryl Amine (1.1 eq) dropwise to the activated mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir continuously for 12 hours.

-

-

In-Process Monitoring:

-

Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS.

-

Validation checkpoint: Ensure complete disappearance of the starting acid mass (m/z 228.1 [M-H]⁻) and the appearance of the target product mass.

-

-

Aqueous Workup:

-

Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

-

Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, water (10 mL) to remove residual DMF, and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Evaporate the pure fractions to yield the target 1-(isobutoxycarbonyl)piperidine-3-carboxamide derivative.

-

References

-

Synthesis of piperidine-3-carboxylic acid analogs and multi-targeted drugs. Advanced Journal of Chemistry-Section A. Available at:[Link]

-

Tiagabine - Mechanism of Action and GABA Reuptake Inhibition. Neupsy Key. Available at:[Link]

-

Synthesis and pharmacological evaluation of piperidine derivatives as anticonvulsant agents. Arabian Journal of Chemistry. Available at:[Link]

-

Tiagabine (CID 60648) - Chemical and Pharmacological Properties. PubChem - NIH. Available at:[Link]

-

Synthesis and Characterization of Novel Piperidinyl Heterocycles. MDPI. Available at:[Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Tiagabine | Neupsy Key [neupsykey.com]

- 4. Tiagabine - Wikipedia [en.wikipedia.org]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Experimental Protocols for the Deprotection of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid vs. N-Boc Analogues

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Experimental Protocol & Mechanistic Guide

Introduction & Analytical Pitfalls

In the development of neuroactive compounds and receptor agonists, piperidine-3-carboxylic acid (nipecotic acid) serves as a highly privileged structural scaffold . During multi-step organic synthesis, the secondary amine is typically protected as a carbamate.

A critical nomenclature and structural pitfall frequently occurs in literature and inventory management between the tert-butoxycarbonyl (Boc) group and the iso-butoxycarbonyl (iBuOC) group. While these two protecting groups are structural isomers (both yielding an exact mass of 229.13 Da and an identical[M+H]+ ion of m/z 230 in LC-MS), their chemical reactivity profiles are diametrically opposed. Applying standard Boc-deprotection conditions to an iBuOC-protected amine will result in complete recovery of the starting material.

This application note provides a self-validating workflow to distinguish these isomers and details the distinct mechanistic protocols required for their respective deprotections.

Mechanistic Causality: Why Reagent Selection Matters

The choice of deprotection reagent is entirely dictated by the stability of the carbocation intermediate that would theoretically form during cleavage:

-

Boc Deprotection (Acid-Labile): The Boc group is rapidly cleaved by Trifluoroacetic Acid (TFA). Protonation of the carbamate oxygen leads to the expulsion of a highly stable tert-butyl carbocation. This intermediate rapidly undergoes E1 elimination to form isobutylene gas and carbon dioxide, driving the reaction irreversibly to completion .

-

iBuOC Deprotection (Acid-Stable): The isobutyl carbamate cannot undergo E1 or SN1 cleavage because the formation of a primary isobutyl carbocation is thermodynamically prohibitive. Consequently, iBuOC is completely stable to standard TFA conditions . Cleavage requires an SN2 mechanism using a strong, soft nucleophile. Trimethylsilyl iodide (TMSI) is the reagent of choice; the highly oxophilic silicon activates the carbonyl, allowing the iodide to attack the sterically accessible isobutyl carbon, releasing isobutyl iodide and a silyl carbamate that is subsequently hydrolyzed .

Decision Matrix & Workflow

Before initiating any deprotection, the batch must be validated via

Decision matrix for the deprotection of isomeric piperidine-3-carboxylic acid carbamates.

Quantitative Data Comparison

| Parameter | Protocol A (N-Boc Derivative) | Protocol B (N-iBuOC Derivative) |

| Protecting Group | tert-Butoxycarbonyl | iso-Butoxycarbonyl |

| Exact Mass (Da) | 229.13 | 229.13 |

| 9H singlet (~1.40 ppm) | 6H doublet (~0.9 ppm), 1H multiplet (~1.9 ppm) | |

| Cleavage Reagent | TFA (50% in DCM) | TMSI (3.0 eq in DCM) |

| Cleavage Mechanism | E1 (Carbocation formation) | S |

| Reaction Time | 2 hours | 4 - 12 hours |

| Volatile Byproducts | Isobutylene, CO | Isobutyl iodide, CO |

Experimental Methodologies

Protocol A: N-Boc Deprotection (TFA Method)

Applicable ONLY to 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the substrate (1.0 eq, 10 mmol, 2.29 g) in anhydrous Dichloromethane (DCM) (10 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This mitigates the exothermic nature of the initial acid-base protonation event.

-

Acid Addition: Dropwise add Trifluoroacetic Acid (TFA) (10 mL) over 5 minutes. Causality: The 1:1 v/v ratio of TFA:DCM ensures an optimal dielectric constant for carbocation stabilization while maintaining substrate solubility [[1]]([Link]).

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Validation: Monitor via TLC (Ninhydrin stain). The starting material (UV active/Ninhydrin negative) will convert to a baseline spot (Ninhydrin positive, purple).

-

Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 × 10 mL).

-

Isolation: Triturate the resulting crude oil with cold diethyl ether (20 mL). Filter the white precipitate and dry under high vacuum to yield piperidine-3-carboxylic acid as the TFA salt.

Protocol B: Isobutoxycarbonyl (iBuOC) Deprotection (TMSI Method)

Applicable ONLY to 1-(isobutoxycarbonyl)piperidine-3-carboxylic acid.

-

Preparation: In a flame-dried Schlenk flask under an inert Argon atmosphere, dissolve the substrate (1.0 eq, 10 mmol, 2.29 g) in anhydrous DCM (20 mL).

-

Reagent Addition: Shield the flask from light (TMSI is highly light-sensitive and degrades to I

). Slowly add Trimethylsilyl iodide (TMSI) (3.0 eq, 30 mmol, 4.27 mL) via a gas-tight syringe . -

Reaction: Stir the mixture at room temperature for 4 to 12 hours. Causality: The reaction proceeds via a silyl ester/silyl carbamate intermediate. If LC-MS monitoring shows sluggish conversion, apply gentle reflux at 40 °C.

-

Quench (Critical Step): Cool to 0 °C and carefully quench the reaction by adding anhydrous Methanol (10 mL). Causality: Methanolysis is required to rapidly hydrolyze the intermediate silyl ester back to the carboxylic acid, and the silyl carbamate to the free amine, releasing CO

and isobutyl iodide . -

Workup: Concentrate the volatile components under reduced pressure. The residue contains the hydroiodide salt of the product and residual isobutyl iodide.

-

Isolation: Partition the residue between water (20 mL) and diethyl ether (20 mL) to extract the isobutyl iodide byproduct. Collect the aqueous layer, lyophilize, and purify via strong cation exchange (SCX) chromatography (e.g., Dowex 50WX8, eluting with 1M NH

in MeOH) to yield the free base of piperidine-3-carboxylic acid.

References

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central (PMC).[Link]

-

Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley.[Link]

-

Conversion of alkyl carbamates into amines via treatment with trimethylsilyl iodide. Journal of the Chemical Society, Chemical Communications.[Link]

- WO2015037716A1 - Nitrogen-containing saturated heterocyclic compound.

Sources

Application Note & Protocol Guide: Strategic Derivatization of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent and privileged scaffolds in drug discovery.[1][2] This six-membered nitrogen-containing heterocycle is a key structural feature in over 70 FDA-approved pharmaceuticals, demonstrating its remarkable versatility in targeting a wide range of diseases.[1][2] The conformational flexibility of the piperidine ring, combined with its capacity for diverse intermolecular interactions, enables the fine-tuning of critical physicochemical properties like metabolic stability and lipophilicity.[1][3]

Among the myriad of available piperidine building blocks, 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid stands out as a particularly valuable starting material for constructing focused compound libraries. Its structure presents two primary, orthogonal handles for chemical modification: the carboxylic acid at the C-3 position and the nitrogen at the N-1 position (following deprotection). This dual functionality allows for the systematic and independent exploration of chemical space around the core scaffold, which is the fundamental principle of Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive overview of the key derivatization strategies for 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, complete with detailed, field-proven protocols. The objective is to empower researchers in drug development to efficiently generate diverse libraries of analogues for robust SAR exploration, ultimately accelerating the identification of novel drug candidates.

The Logic of Derivatization for SAR Exploration

The core purpose of an SAR study is to understand how specific structural modifications to a parent molecule influence its biological activity. By systematically altering parts of the 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid scaffold, a researcher can probe the molecular interactions between the compound and its biological target. This process helps to identify the key pharmacophoric elements responsible for potency, selectivity, and desirable pharmacokinetic (ADME) properties.[3][4]

The primary points of derivatization on our scaffold are:

-

The C-3 Carboxylic Acid: This site is ideal for forming amide or ester linkages, allowing for the introduction of a vast array of substituents. Modifications here directly impact how the molecule presents itself to the target, influencing binding affinity through hydrogen bonds, hydrophobic interactions, or ionic interactions.

-

The N-1 Piperidine Nitrogen: The isobutoxycarbonyl group is a stable protecting group, but its removal unmasks a secondary amine. This amine can then be functionalized via reactions like reductive amination, acylation, or sulfonylation, enabling exploration of the northern vector of the molecule.[5][6] These changes can significantly alter the compound's overall basicity, polarity, and metabolic stability.[3]

The following workflow illustrates the logical progression of an SAR study originating from our starting scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-protection reaction. Here, we provide in-depth, experience-driven answers to troubleshoot your synthesis and optimize your results.

Troubleshooting Guide

This section addresses specific, problem-oriented questions that frequently arise during the synthesis. Each answer provides a causal explanation and actionable protocols to resolve the issue.

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?

Low yield is a common frustration stemming from several critical parameters. The reaction, a nucleophilic acyl substitution on the piperidine nitrogen, is highly dependent on reagent quality, pH control, and temperature.

Potential Causes & Solutions:

-

Poor Quality of Isobutyl Chloroformate: Isobutyl chloroformate is highly sensitive to moisture and can hydrolyze into isobutanol, CO2, and corrosive HCl gas.[1][2][3] Using a partially hydrolyzed reagent is a primary reason for low yields.

-

Inadequate pH Control (Schotten-Baumann Conditions): This reaction is typically performed under Schotten-Baumann conditions, where a base is used to neutralize the HCl generated in situ.[5][6] If the pH drops too low, the starting piperidine-3-carboxylic acid will exist in its protonated (ammonium) form, which is not nucleophilic, thus halting the reaction.[6]

-

Sub-optimal Temperature: The reaction is exothermic. If the temperature rises uncontrollably, it can accelerate the hydrolysis of the isobutyl chloroformate and promote side reactions.

-

Protocol: Maintain the reaction temperature between 0 and 5 °C, especially during the addition of the chloroformate. Use an ice-water or ice-salt bath for effective temperature control.

-

-

Incorrect Stoichiometry: Using an insufficient amount of the acylating agent or base will naturally lead to incomplete conversion.

-

Protocol: Use a slight excess of isobutyl chloroformate (1.1–1.2 equivalents) to drive the reaction to completion. Ensure at least 2.0 equivalents of base are used: one to deprotonate the carboxylic acid and one to neutralize the generated HCl.

-

Q2: My final product is a sticky oil or gum instead of a crystalline solid, which makes isolation and purification difficult. What can I do?

The physical form of N-alkoxycarbonyl piperidine derivatives can be variable. While some are crystalline solids, others may initially present as oils, especially if minor impurities are present that inhibit crystallization.

Troubleshooting & Solutions:

-

Impurity-Driven Oiling: The presence of residual solvents, isobutanol, or other byproducts can prevent your product from solidifying.

-

Purification Protocol:

-

After the aqueous workup, ensure the organic layer is thoroughly washed with brine to remove water-soluble impurities.

-

Dry the organic layer meticulously over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure, but avoid overheating, which can cause decomposition.

-

If an oil persists, attempt purification by column chromatography on silica gel using a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity).[8][9][10]

-

-

-

Crystallization Strategies:

-

Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the pure product.

-

Solvent Screening for Recrystallization: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, toluene, or a mixture like ethanol/water) and allow it to cool slowly. Seeding with a previously obtained crystal, if available, can be highly effective.

-

Salt Formation: As a last resort, the carboxylic acid can be converted to a crystalline salt (e.g., with dicyclohexylamine or sodium) for easier handling and purification, followed by liberation of the free acid.

-

Q3: I'm observing significant byproduct formation. How do I identify and minimize these impurities?

The most common byproduct is the symmetrical anhydride of the starting amino acid, which arises from the reaction of the mixed anhydride intermediate with another molecule of deprotonated piperidine-3-carboxylic acid. Urethane formation is another possibility.[11]

Minimization Strategies:

-

Controlled Reagent Addition (Minimizing Mixed Anhydride Concentration): The key is to have the amine nucleophile readily available to react with the mixed anhydride as soon as it forms.

-

Protocol: Instead of adding the chloroformate to a solution of the amino acid and base, try a "reverse addition." Add the isobutyl chloroformate and a solution of the piperidine-3-carboxylic acid (pre-dissolved with one equivalent of base) simultaneously but through separate funnels to a vigorously stirred, cooled reaction vessel containing the aqueous base. This keeps the concentration of any single reactive intermediate low.

-

-

Use of Aprotic Solvents with Organic Bases: Moving away from aqueous Schotten-Baumann conditions can sometimes offer better control.

-

Alternative Protocol: Suspend piperidine-3-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C. Add 2.2 equivalents of an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir for 15-20 minutes, then slowly add 1.1 equivalents of isobutyl chloroformate. This method often results in a cleaner reaction profile.[12][13]

-

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis to enhance your foundational understanding.

Q1: What is the fundamental mechanism of this reaction?